molecular formula C12H14Cl2N4O4 B4291047 3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA

3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA

Cat. No.: B4291047
M. Wt: 349.17 g/mol
InChI Key: BHWTWGCCIOJFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA is a chemical compound with a complex structure that includes a nitro group, a butylamino group, and a dichloro-methyl-nicotinamide backbone

Preparation Methods

Chemical Reactions Analysis

3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles like amines or thiols, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Medicine: Research is ongoing into its potential as a therapeutic agent due to its ability to modulate specific biochemical pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitro group and the butylamino group play crucial roles in these interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(butylcarbamoyl)-2,6-dichloro-4-methyl-5-nitropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N4O4/c1-3-4-5-15-12(20)17-11(19)7-6(2)8(18(21)22)10(14)16-9(7)13/h3-5H2,1-2H3,(H2,15,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWTWGCCIOJFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC(=O)C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
3-BUTYL-1-(2,6-DICHLORO-4-METHYL-5-NITROPYRIDINE-3-CARBONYL)UREA

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